2-Buten-2-ylboronic acid
Overview
Description
2-Buten-2-ylboronic acid, also known as (2E)-2-Buten-2-ylboronic acid, is an organoboron compound with the molecular formula C4H9BO2. This compound is characterized by the presence of a boronic acid group attached to a butenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-2-ylboronic acid typically involves the hydroboration of 1,3-butadiene with a boron-containing reagent. One common method is the reaction of 1,3-butadiene with borane (BH3) in the presence of a catalyst, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran (THF) or other suitable solvents.
Catalyst: Transition metal catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Buten-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Butenyl alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-Buten-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Buten-2-ylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as transmetalation in the Suzuki-Miyaura coupling, where the boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison
2-Buten-2-ylboronic acid is unique due to its butenyl chain, which provides distinct reactivity compared to other boronic acids. For example, phenylboronic acid has an aromatic ring, making it more suitable for reactions requiring aromaticity. Vinylboronic acid and allylboronic acid have different alkene structures, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
but-2-en-2-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706143 | |
Record name | But-2-en-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125261-73-6 | |
Record name | But-2-en-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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